

Synthesis protocol for "4-Chloroquinazolin-6-yl acetate"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

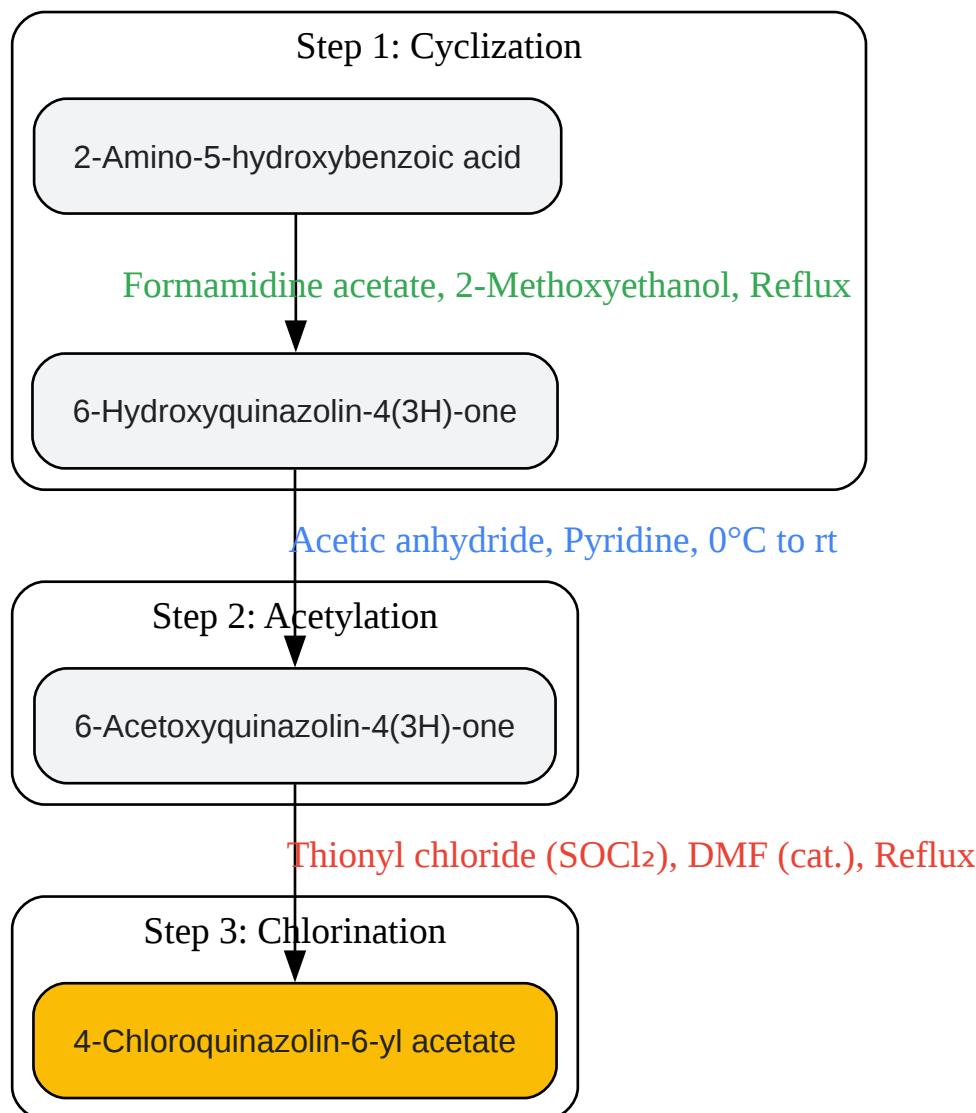
Compound Name: 4-Chloroquinazolin-6-yl acetate

Cat. No.: B068581

[Get Quote](#)

Synthesis Protocol for 4-Chloroquinazolin-6-yl acetate

Application Notes


Introduction

4-Chloroquinazolin-6-yl acetate is a key intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors used in cancer therapy. The quinazoline scaffold is a privileged structure in medicinal chemistry, and the presence of a chloro group at the 4-position provides a reactive site for nucleophilic substitution, allowing for the introduction of diverse functionalities. The acetate group at the 6-position can serve as a protecting group or be hydrolyzed to reveal a hydroxyl group for further modification. This document outlines a detailed three-step protocol for the synthesis of **4-Chloroquinazolin-6-yl acetate**, starting from 2-amino-5-hydroxybenzoic acid.

Chemical Profile

Property	Value
IUPAC Name	(4-chloroquinazolin-6-yl) acetate
Molecular Formula	C ₁₀ H ₇ ClN ₂ O ₂
Molecular Weight	222.63 g/mol
CAS Number	179246-11-8
Appearance	Off-white to pale yellow solid
Solubility	Soluble in dichloromethane, chloroform, and ethyl acetate.
Storage	Store at 2-8°C under an inert atmosphere.

Synthesis Workflow

[Click to download full resolution via product page](#)

Figure 1: Synthesis workflow for **4-Chloroquinazolin-6-yl acetate**.

Experimental Protocols

Step 1: Synthesis of 6-Hydroxyquinazolin-4(3H)-one

This step involves the cyclization of 2-amino-5-hydroxybenzoic acid with formamidine acetate to form the quinazolinone core.

- Materials:

- 2-Amino-5-hydroxybenzoic acid (1.0 eq)
- Formamidine acetate (1.5 eq)
- 2-Methoxyethanol

- Procedure:
 - To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-hydroxybenzoic acid and formamidine acetate.
 - Add 2-methoxyethanol to the flask (approximately 10 mL per gram of the benzoic acid derivative).
 - Heat the reaction mixture to reflux (approximately 125°C) and maintain for 4-6 hours.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1).
 - Once the reaction is complete, cool the mixture to room temperature.
 - The product will precipitate out of the solution. Collect the solid by vacuum filtration.
 - Wash the solid with cold 2-methoxyethanol and then with diethyl ether.
 - Dry the product under vacuum to obtain 6-hydroxyquinazolin-4(3H)-one as a solid.

Step 2: Synthesis of 6-Acetoxyquinazolin-4(3H)-one

This step involves the acetylation of the hydroxyl group of 6-hydroxyquinazolin-4(3H)-one using acetic anhydride.

- Materials:
 - 6-Hydroxyquinazolin-4(3H)-one (1.0 eq)
 - Pyridine
 - Acetic anhydride (1.2 eq)

- Procedure:
 - Suspend 6-hydroxyquinazolin-4(3H)-one in pyridine in a round-bottom flask under a nitrogen atmosphere.
 - Cool the mixture to 0°C in an ice bath.
 - Slowly add acetic anhydride dropwise to the suspension with stirring.
 - Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
 - Monitor the reaction by TLC (dichloromethane:methanol, 9:1).
 - Upon completion, pour the reaction mixture into ice-water.
 - Collect the resulting precipitate by vacuum filtration.
 - Wash the solid thoroughly with water and then with a small amount of cold ethanol.
 - Dry the product under vacuum to yield 6-acetoxyquinazolin-4(3H)-one.

Step 3: Synthesis of **4-Chloroquinazolin-6-yl acetate**

The final step is the chlorination of the 4-position of the quinazolinone ring using thionyl chloride.[\[1\]](#)

- Materials:
 - 6-Acetoxyquinazolin-4(3H)-one (1.0 eq)
 - Thionyl chloride (SOCl₂) (10 eq)
 - N,N-Dimethylformamide (DMF) (catalytic amount)
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gases), add 6-acetoxyquinazolin-4(3H)-one.

- Carefully add thionyl chloride to the flask, followed by a catalytic amount of DMF (e.g., 2-3 drops).
- Heat the mixture to reflux (approximately 79°C) and maintain for 3-4 hours.^[1] The solid should dissolve as the reaction progresses.
- Monitor the reaction by TLC (ethyl acetate:hexanes, 1:1).
- After the reaction is complete, cool the mixture to room temperature.
- Carefully remove the excess thionyl chloride under reduced pressure.
- To the residue, add toluene and evaporate under reduced pressure to azeotropically remove any remaining thionyl chloride. Repeat this step twice.^[1]
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford **4-chloroquinazolin-6-yl acetate** as a solid.

Data Summary

Step	Starting Material	Product	Reagents	Solvent	Typical Yield (%)
1	2-Amino-5-hydroxybenzoic acid	6-Hydroxyquinazolin-4(3H)-one	Formamidine acetate	2-Methoxyethanol	75-85
2	6-Hydroxyquinazolin-4(3H)-one	6-Acetoxyquinazolin-4(3H)-one	Acetic anhydride, Pyridine	Pyridine	80-90
3	6-Acetoxyquinazolin-4(3H)-one	4-Chloroquinazolin-6-yl acetate	Thionyl chloride, DMF	Thionyl chloride	85-95

Safety Precautions

- All experiments should be performed in a well-ventilated fume hood.
- Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
- Thionyl chloride is a corrosive and lachrymatory substance. It reacts violently with water to produce toxic gases (HCl and SO₂). Handle with extreme care and under an inert atmosphere.
- Pyridine is a flammable and harmful liquid. Avoid inhalation and contact with skin.
- Properly quench and dispose of all chemical waste according to institutional guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- To cite this document: BenchChem. [Synthesis protocol for "4-Chloroquinazolin-6-yl acetate"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b068581#synthesis-protocol-for-4-chloroquinazolin-6-yl-acetate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com